molecular formula C10H9BrO2 B1403399 3-(3-Bromophenyl)oxetane-3-carbaldehyde CAS No. 1363381-25-2

3-(3-Bromophenyl)oxetane-3-carbaldehyde

Cat. No.: B1403399
CAS No.: 1363381-25-2
M. Wt: 241.08 g/mol
InChI Key: NHUHQYFRHUGROL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of research in recent years . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)oxetane-3-carbaldehyde can be represented by the InChI code 1S/C10H9BrO2/c11-10-4-2-1-3-9(5-10)8-6-12-7-8/h1-5,8H,6-7H2 . This indicates the presence of a bromophenyl group attached to an oxetane ring, which is further connected to a carbaldehyde group.

Scientific Research Applications

Palladium-Catalyzed Cyclization

One application of related compounds includes the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids, resulting in 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Solvatochromic and Crystal Studies

The structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a structurally similar compound, was determined using X-ray diffraction analysis. Its photophysical properties were also investigated in various solvents (Singh et al., 2013).

Photochemical Synthesis

Photochemical synthesis techniques using bromo- and iodo-thiophene-carbaldehydes, including 5-bromo-thiophene-2-carbaldehyde, have been employed to produce phenyl derivatives, demonstrating a potential application in synthetic chemistry (Antonioletti et al., 1986).

Chemistry of Related Analogs

There has been significant research on the chemistry of analogs like 2-chloroquinoline-3-carbaldehyde, which might offer insights into the applications of 3-(3-Bromophenyl)oxetane-3-carbaldehyde in synthesizing quinoline ring systems (Hamama et al., 2018).

Synthesis of Schiff’s Bases as Antimicrobial Agents

Research involving 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, a related compound, has led to the development of Schiff’s bases with significant antimicrobial activity (Bairagi et al., 2009).

Synthesis of Thiophene Derivatives

The synthesis of various thiophene derivatives, including those derived from 3-bromo-2-thienyl carbaldehydes, has applications in creating complex molecular structures in organic chemistry (Hawkins et al., 1994).

Novel Fluorescent Organic Light-Emitting Diode Materials

4-Bromothiophene-2-carbaldehyde was used to synthesize novel fluorescent aryl-substituted thiophene derivatives, indicating potential in the development of functional materials for organic light-emitting diodes (Xu & Yu, 2011).

Homocysteine Detection in Biological Systems

A novel fluorescence probe using related compounds demonstrated high selectivity and sensitivity towards homocysteine, suggesting applications in biomedical research and diagnostics (Chu et al., 2019).

Properties

IUPAC Name

3-(3-bromophenyl)oxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHQYFRHUGROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262353
Record name 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-25-2
Record name 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Reactant of Route 2
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Reactant of Route 3
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Reactant of Route 4
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Reactant of Route 5
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Reactant of Route 6
3-(3-Bromophenyl)oxetane-3-carbaldehyde

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